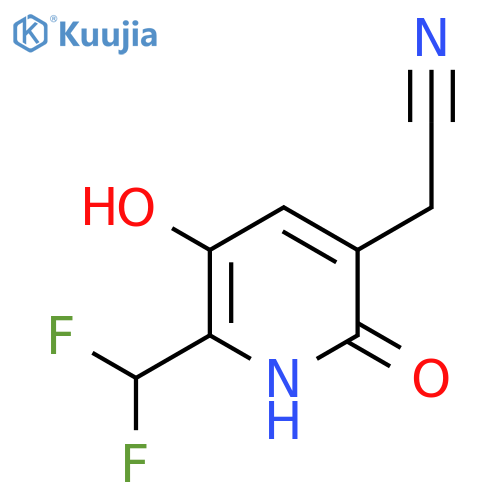Cas no 1805253-37-5 (2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile)

1805253-37-5 structure
商品名:2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile
CAS番号:1805253-37-5
MF:C8H6F2N2O2
メガワット:200.142248630524
CID:4917782
2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile
-
- インチ: 1S/C8H6F2N2O2/c9-7(10)6-5(13)3-4(1-2-11)8(14)12-6/h3,7,13H,1H2,(H,12,14)
- InChIKey: HNGDCJDNCHNRCO-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=C(CC#N)C(N1)=O)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 376
- トポロジー分子極性表面積: 73.1
- 疎水性パラメータ計算基準値(XlogP): -0.1
2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024004559-500mg |
2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile |
1805253-37-5 | 97% | 500mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A024004559-1g |
2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile |
1805253-37-5 | 97% | 1g |
$1,747.20 | 2022-04-01 | |
| Alichem | A024004559-250mg |
2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile |
1805253-37-5 | 97% | 250mg |
$646.00 | 2022-04-01 |
2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
1805253-37-5 (2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile) 関連製品
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
